

# Introduction: The Quinazoline Scaffold as a Privileged Structure

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## Compound of Interest

Compound Name: 2-Chloro-7-methoxyquinazoline

Cat. No.: B1487749

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The quinazoline nucleus, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a quintessential "privileged structure" in the landscape of medicinal chemistry. [1][2] Its rigid, planar framework, featuring nitrogen atoms that serve as key hydrogen bond acceptors, provides an ideal template for molecular recognition by a diverse array of biological targets. [1][2] This has led to the development of numerous quinazoline-containing compounds with significant therapeutic potential, including applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. [3]

Among the vast library of quinazoline derivatives, **2-Chloro-7-methoxyquinazoline** emerges as a strategically important intermediate. The chloro substituent at the 2-position acts as a versatile synthetic handle, enabling a range of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and the characteristic reactivity of **2-Chloro-7-methoxyquinazoline**, grounding its utility as a valuable building block in modern organic synthesis and drug discovery.

## Physicochemical and Spectroscopic Properties

Precise experimental data for **2-Chloro-7-methoxyquinazoline** is not extensively reported in publicly available literature. However, its fundamental properties can be compiled from supplier information and predicted based on established principles of physical organic chemistry.

Table 1: Physicochemical Properties of **2-Chloro-7-methoxyquinazoline**

Property	Value	Source/Comment
CAS Number	953039-15-1	Supplier Data
Molecular Formula	C <sub>9</sub> H <sub>7</sub> ClN <sub>2</sub> O	Calculated
Molecular Weight	194.62 g/mol	Calculated
Appearance	White to off-white solid	Supplier Data
Melting Point	Not reported. Expected to be a solid with a defined melting point, similar to related chloro-methoxy quinazolines.	-
Boiling Point	Not reported. Likely high due to its aromatic and polar nature.	-
Solubility	Not reported. Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).	Based on general solubility of similar heterocycles.
Storage	Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).	Supplier Data

## Spectroscopic Characterization Profile (Predicted)

While experimental spectra for **2-Chloro-7-methoxyquinazoline** are not readily available, a predicted profile can be outlined to aid in its identification and characterization.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). Key features would include:
  - A singlet for the methoxy group protons around 3.9-4.1 ppm.
  - Signals corresponding to the three protons on the benzene ring portion of the quinazoline core. Their splitting patterns (doublets, doublet of doublets) and coupling constants will be

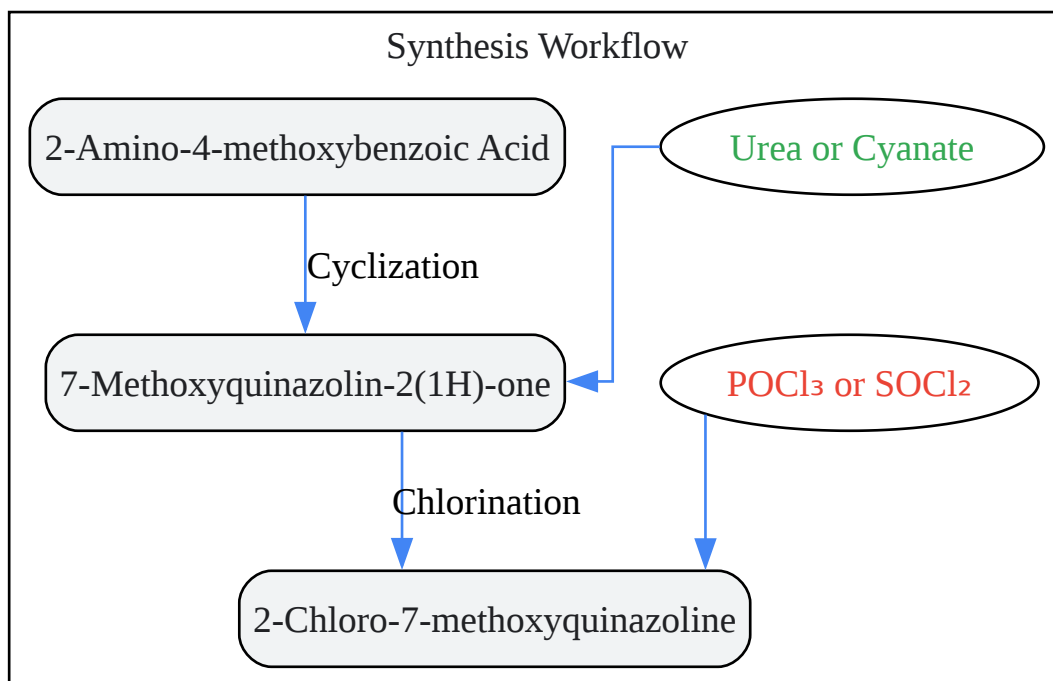
indicative of their relative positions.

- A singlet for the proton at the C4 position of the quinazoline ring.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will display signals for all nine carbon atoms. Diagnostic peaks would include:
  - The methoxy carbon signal around 55-60 ppm.
  - Multiple signals in the aromatic region (approx. 110-160 ppm) corresponding to the carbons of the bicyclic system. The carbons attached to the chloro (C2) and methoxy (C7) groups will have characteristic chemical shifts.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorptions corresponding to its functional groups.<sup>[4]</sup>
  - C=N stretching: Strong absorption band in the 1620-1550 cm<sup>-1</sup> region, characteristic of the quinazoline ring.
  - C-O-C stretching: Asymmetric and symmetric stretching bands for the aryl-alkyl ether (methoxy group) around 1250 cm<sup>-1</sup> and 1040 cm<sup>-1</sup>, respectively.
  - C-Cl stretching: Absorption in the 850-550 cm<sup>-1</sup> region, though it may be difficult to assign definitively.
  - Aromatic C-H stretching: Bands appearing just above 3000 cm<sup>-1</sup>.<sup>[4]</sup>
- Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z 194. A characteristic isotopic pattern for the presence of one chlorine atom (M<sup>+</sup> and M+2 peaks in an approximate 3:1 ratio) would be a key identifier.

## Synthesis of 2-Chloro-7-methoxyquinazoline

A robust and widely adopted method for the synthesis of 2-chloroquinazolines involves the chlorination of the corresponding quinazolin-2(1H)-one precursor. This transformation is typically achieved with reagents such as phosphorus oxychloride (POCl<sub>3</sub>) or thionyl chloride

(SOCl<sub>2</sub>).<sup>[1][5]</sup> The precursor, 7-methoxyquinazolin-2(1H)-one, can be synthesized from commercially available starting materials like 2-amino-4-methoxybenzoic acid.



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**Figure 1.** Proposed synthetic workflow for **2-Chloro-7-methoxyquinazoline**.

## Experimental Protocol: Chlorination of 7-Methoxyquinazolin-2(1H)-one

This protocol is based on established procedures for the chlorination of similar quinazolinone systems.<sup>[5]</sup>

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyquinazolin-2(1H)-one (1.0 equivalent) in an excess of phosphorus oxychloride (POCl<sub>3</sub>, 5-10 equivalents).
- **Catalyst Addition (Optional but Recommended):** Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 equivalents). The DMF reacts with POCl<sub>3</sub> to form the Vilsmeier reagent, which is the active chlorinating species.

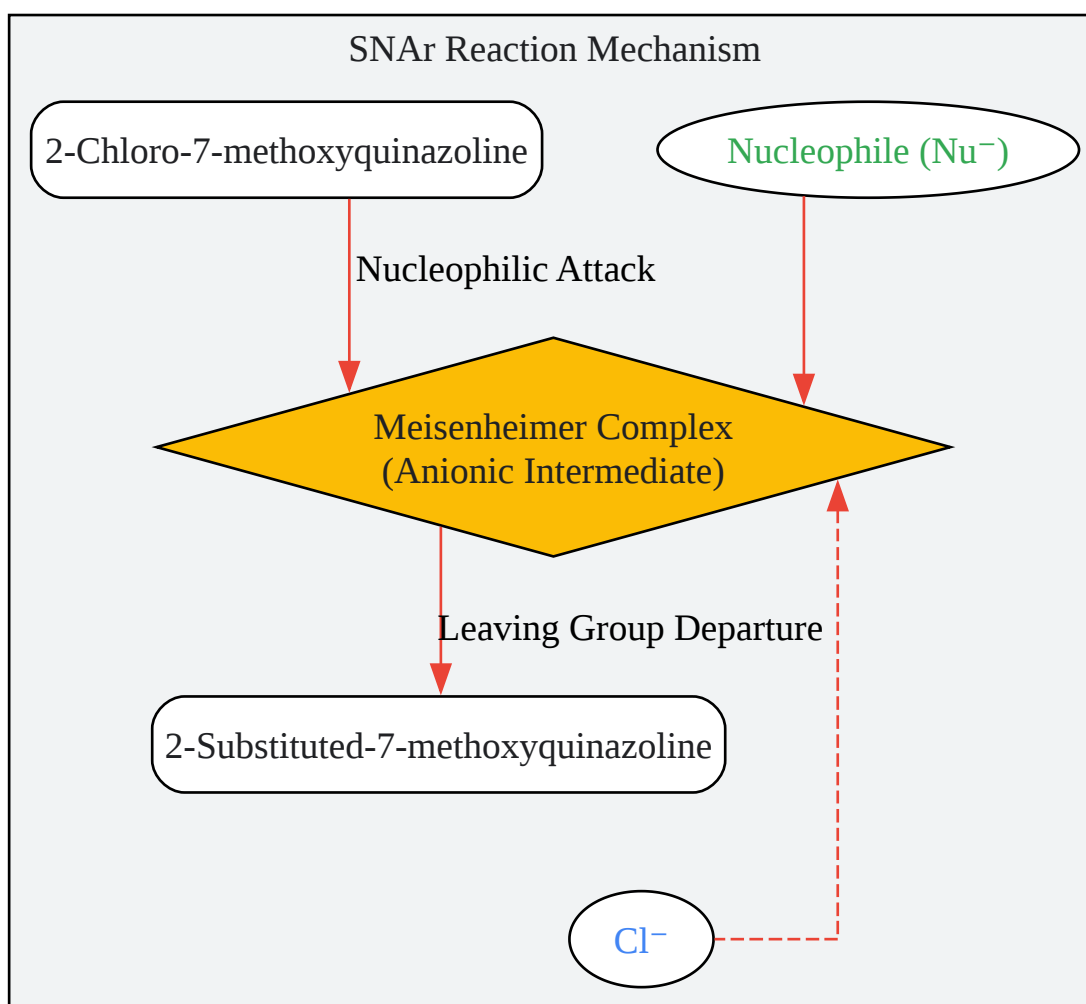
- **Heating:** Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 3-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** a. After completion, allow the mixture to cool to room temperature. b. Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step quenches the excess POCl<sub>3</sub> and should be performed in a well-ventilated fume hood. c. The crude product often precipitates as a solid. Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or aqueous ammonia, until the pH is approximately 7-8.
- **Isolation and Purification:** a. Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. b. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure **2-Chloro-7-methoxyquinazoline**.

## Chemical Reactivity and Mechanistic Insights

The reactivity of **2-Chloro-7-methoxyquinazoline** is dominated by the presence of the chloro substituent at the C2 position. This position is electronically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring.

## Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The C2-chloro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles. This S<sub>N</sub>Ar reaction is a cornerstone of quinazoline chemistry, allowing for the introduction of diverse functional groups.



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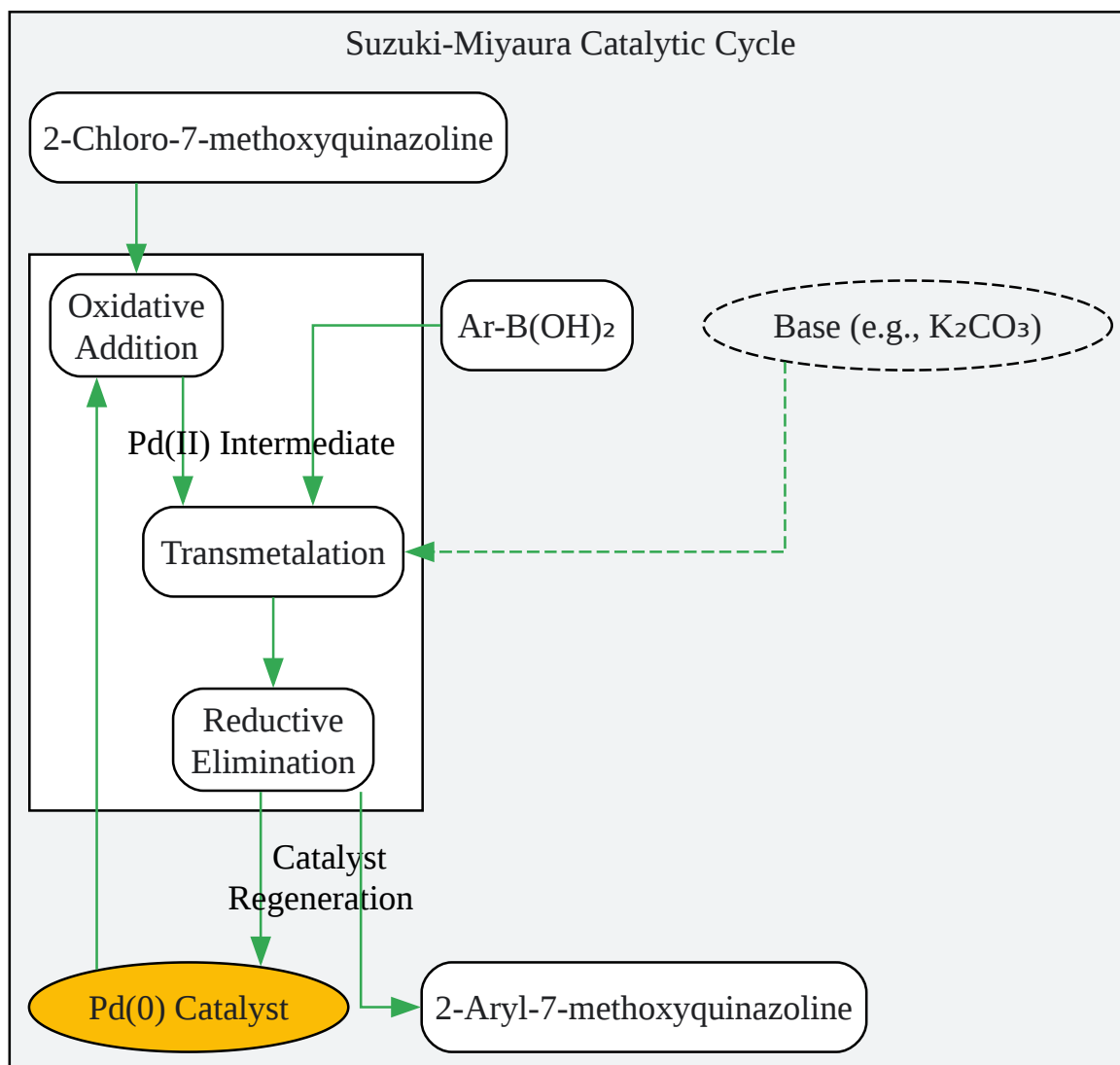
**Figure 2.** Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) at the C2 position.

- **Causality of Reactivity:** The nitrogen atoms at positions 1 and 3 of the quinazoline ring withdraw electron density from the pyrimidine ring carbons, particularly C2 and C4. This makes C2 electron-deficient and highly susceptible to attack by nucleophiles. The resulting anionic intermediate (Meisenheimer complex) is stabilized by the delocalization of the negative charge onto these electronegative nitrogen atoms.
- **Common Nucleophiles:** A wide range of nucleophiles can be employed, including:

- Amines: Primary and secondary amines (aliphatic and aromatic) react to form 2-aminoquinazoline derivatives.
- Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides/phenoxides yields 2-alkoxy/aryloxyquinazolines.
- Thiols: Thiolates react to produce 2-thioether derivatives.

## Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

**2-Chloro-7-methoxyquinazoline** is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is particularly prevalent.



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**Figure 3.** Key steps in the Suzuki-Miyaura cross-coupling reaction.

- Mechanism Overview: The catalytic cycle involves three key steps:
  - Oxidative Addition: The active  $\text{Pd(0)}$  catalyst inserts into the C-Cl bond of the quinazoline, forming a  $\text{Pd(II)}$  intermediate.
  - Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride.



- Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.
- Synthetic Utility: This reaction allows for the straightforward installation of aryl, heteroaryl, or vinyl groups at the 2-position, providing access to a vast chemical space of complex quinazoline derivatives.

## Applications in Research and Drug Development

**2-Chloro-7-methoxyquinazoline** is not typically an end-product but rather a crucial building block for the synthesis of more complex molecules with potential biological activity. Its value lies in the predictable and versatile reactivity of the C2-chloro group.

- Kinase Inhibitors: The 4-anilinoquinazoline scaffold is famous for its role in targeted cancer therapy as tyrosine kinase inhibitors (TKIs).<sup>[3]</sup> While this compound is a 2-chloro derivative, the general principles of using the quinazoline core to target ATP-binding sites of kinases are relevant. The 7-methoxy group can also play a role in modulating solubility and binding interactions.
- Scaffold for Library Synthesis: The ease of functionalization via SNAr and cross-coupling reactions makes **2-Chloro-7-methoxyquinazoline** an ideal starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs. By reacting it with a diverse set of amines, alcohols, and boronic acids, researchers can rapidly generate hundreds of unique analogues to probe structure-activity relationships.

## Conclusion

**2-Chloro-7-methoxyquinazoline** is a valuable and versatile heterocyclic building block. While detailed experimental characterization is sparse in the literature, its synthesis is readily achievable through well-established chlorination protocols. Its chemical behavior is dominated by the electrophilic nature of the C2 position, making it an excellent substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For medicinal chemists and synthetic organic chemists, this compound represents a key intermediate for accessing novel and structurally diverse quinazoline derivatives, fueling the ongoing exploration of this privileged scaffold in the quest for new therapeutic agents.

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